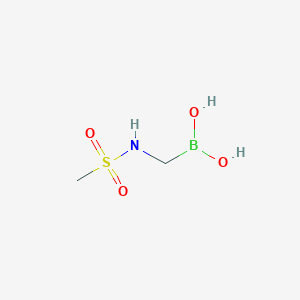

(Methylsulfonamidomethyl)boronic acid

Description

Properties

Molecular Formula |

C2H8BNO4S |

|---|---|

Molecular Weight |

152.97 g/mol |

IUPAC Name |

methanesulfonamidomethylboronic acid |

InChI |

InChI=1S/C2H8BNO4S/c1-9(7,8)4-2-3(5)6/h4-6H,2H2,1H3 |

InChI Key |

KWSHBBHFFIUNKT-UHFFFAOYSA-N |

Canonical SMILES |

B(CNS(=O)(=O)C)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Methylsulfonamidomethyl Boronic Acid

Lewis Acidity and Coordination Chemistry of the Boron Center

Boronic acids are known to act as Lewis acids due to the presence of an empty p-orbital on the boron atom. researchgate.net This Lewis acidity allows them to accept a pair of electrons from a Lewis base, forming a tetrahedral boronate species. researchgate.netru.nl The Lewis acidity of a boronic acid is influenced by the substituents attached to the boron atom. nih.gov In the case of (methylsulfonamidomethyl)boronic acid, the electron-withdrawing nature of the methylsulfonamidomethyl group is expected to enhance the Lewis acidity of the boron center.

The coordination chemistry of the boron center in boronic acids is crucial for their reactivity. nih.gov Boronic acids can exist in equilibrium with various boronate forms in solution. ru.nl The geometry of the three-coordinate boron in boronic acid derivatives is typically a trigonal planar [CBO2] skeleton. nih.gov However, this geometry can be distorted by steric and electronic factors. nih.gov The coordination of Lewis bases to the boron center leads to a change in hybridization from sp2 to sp3, resulting in a tetrahedral geometry. sigmaaldrich.com This change in coordination is a key step in many reactions involving boronic acids, including cross-coupling reactions.

Studies have shown that the coordination sphere of the boron atom can be influenced by weak secondary interactions, leading to out-of-plane distortions. nih.gov The ability of the boron atom in (methylsulfonamidomethyl)boronic acid to coordinate with various Lewis bases, including those containing nitrogen and oxygen, is fundamental to its role in catalysis and bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

(Methylsulfonamidomethyl)boronic acid is a valuable reagent in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is widely used in both academic and industrial settings due to its versatility and functional group tolerance. researchgate.netnih.gov (Methylsulfonamidomethyl)boronic acid can serve as the organoboron partner in these reactions.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. mdpi.com The transmetalation step is crucial and often rate-determining. The reactivity of the boronic acid in this step is influenced by factors such as the nature of the substituents on the boron atom and the reaction conditions. The use of a base is typically required to activate the boronic acid and facilitate the transmetalation process.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of organic halides with various boronic acids, including those with complex functional groups. nih.govnih.gov This makes it a valuable tool for the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (Methylsulfonamidomethyl)boronic acid | Aryl Halide | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Aryl-CH2-NHSO2Me | Good to Excellent |

| (Methylsulfonamidomethyl)boronic acid | Vinyl Halide | PdCl2(dppf) | K3PO4 | Dioxane | Vinyl-CH2-NHSO2Me | Good |

Conjugate Additions

Conjugate addition reactions, also known as Michael additions, involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organoboronic acids can act as nucleophiles in these reactions, often in the presence of a suitable catalyst. The reaction of (methylsulfonamidomethyl)boronic acid in a conjugate addition would lead to the formation of a new carbon-carbon bond at the β-position of the carbonyl compound.

The enantioselective conjugate addition of boronic acids to enones can be catalyzed by chiral catalysts, providing a method for the synthesis of chiral molecules with high enantiomeric purity. rsc.org This type of reaction is highly valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Homologation Reactions

Homologation reactions involve the extension of a carbon chain by a single carbon atom. The Matteson homologation is a well-established method for the stereoselective one-carbon homologation of boronic esters. mdpi.comuni-saarland.de This reaction typically involves the reaction of a chiral boronic ester with a halomethylithium reagent, followed by displacement of the halide with a nucleophile. nih.gov This process allows for the creation of new stereocenters with high control. nih.gov

While direct homologation of (methylsulfonamidomethyl)boronic acid itself is less common, the principles of homologation can be applied to related boronic esters to synthesize more complex structures. researchgate.net The homologation of organoboron compounds with carbenoid reagents has emerged as a powerful tool for generating valuable chiral organoboron reagents. nih.gov

Carbon-Heteroatom Bond Forming Reactions

In addition to forming carbon-carbon bonds, (methylsulfonamidomethyl)boronic acid can also participate in reactions that form bonds between carbon and heteroatoms such as nitrogen and oxygen.

Copper-Promoted C-N and C-O Cross-Couplings (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction is a copper-catalyzed or promoted cross-coupling of an organoboronic acid with an amine or an alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively. wikipedia.orgresearchgate.net This reaction is a valuable alternative to palladium-catalyzed methods and often proceeds under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.orgresearchgate.net

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper-aryl intermediate, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired product. wikipedia.org The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.gov

(Methylsulfonamidomethyl)boronic acid can be utilized in Chan-Lam couplings to introduce the methylsulfonamidomethyl group onto nitrogen or oxygen nucleophiles. For instance, the coupling with an amine (R-NH2) would yield R-NH-CH2-NHSO2Me, while coupling with an alcohol (R-OH) would result in R-O-CH2-NHSO2Me. This reaction provides a direct route to N- and O-substituted methylsulfonamides.

The copper-catalyzed C-N cross-coupling has been successfully applied to a variety of substrates, including sulfondiimines and sulfonyl azides, with boronic acids. nih.govorganic-chemistry.org

Table 2: Examples of Copper-Promoted Chan-Lam Cross-Coupling Reactions

| Organoboron Reagent | Nucleophile | Copper Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (Methylsulfonamidomethyl)boronic acid | Amine (R-NH2) | Cu(OAc)2 | CH2Cl2 | R-NH-CH2-NHSO2Me | Good |

| (Methylsulfonamidomethyl)boronic acid | Phenol (Ar-OH) | Cu(OAc)2 | CH2Cl2 | Ar-O-CH2-NHSO2Me | Moderate to Good |

Direct Amide Bond Formation Catalysis

(Methylsulfonamidomethyl)boronic acid, like other organoboronic acids, is an effective catalyst for the direct dehydrative condensation of carboxylic acids and amines to form amide bonds. rsc.orgucl.ac.uk This process is of significant interest as it aligns with the principles of green chemistry, offering high atom economy with water as the principal byproduct. rsc.org The catalytic cycle is believed to proceed through several key steps.

Initially, the boronic acid reacts with the carboxylic acid. This can involve the formation of a six-membered cyclic intermediate resulting from the condensation of two carboxylic acid molecules with one boronic acid molecule. Alternatively, the boronic acid can undergo dehydration to form its cyclic trimer, a boroxine (B1236090), which then serves as the active catalytic species. nih.gov The boroxine reacts with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is highly activated towards nucleophilic attack by an amine. The subsequent attack by the amine on the activated carbonyl group leads to the formation of a tetrahedral intermediate. Collapse of this intermediate yields the final amide product and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The removal of water, often achieved through azeotropic distillation or the use of molecular sieves, is crucial to drive the equilibrium towards product formation. ucl.ac.ukresearchgate.net

The general mechanism for boronic acid-catalyzed direct amidation is outlined below:

Activation: The boronic acid [R-B(OH)₂] activates the carboxylic acid (R'-COOH), often via an intermediate boroxine.

Nucleophilic Attack: An amine (R''-NH₂) attacks the activated carbonyl carbon.

Amide Formation: The resulting tetrahedral intermediate collapses to form the amide bond (R'-C(O)NH-R'').

Catalyst Regeneration: The boronic acid catalyst is regenerated, and water is released as a byproduct.

Electrophilic Amination

Electrophilic amination represents a powerful method for the formation of carbon-nitrogen bonds, converting an organoboronic acid directly into an amine. This transformation involves the reaction of the boronic acid with an electrophilic aminating agent, where the organic moiety on the boron atom acts as a nucleophile. For (Methylsulfonamidomethyl)boronic acid, this reaction would lead to the formation of methylsulfonamide.

The reaction mechanism typically involves the formation of a boronate complex, which then undergoes an intramolecular 1,2-migration of the organic group from the boron atom to the electrophilic nitrogen atom. organic-chemistry.org A variety of electrophilic nitrogen sources have been developed for this purpose, including hydroxylamine (B1172632) derivatives and azides. nih.govresearchgate.net

A general representation of the process is as follows:

The boronic acid reacts with the electrophilic aminating agent (e.g., H₂N-X, where X is a leaving group).

An "ate" complex, [R-B(OH)₂-NH₂-X]⁻, is formed.

The organic group (R, in this case, the methylsulfonamidomethyl group) migrates from the boron to the nitrogen atom, displacing the leaving group X.

Hydrolysis of the resulting intermediate yields the primary amine.

Recent studies have detailed metal- and base-free methods for the chemoselective primary amination of boronic acids using cyanamidyl radicals as the aminating species. organic-chemistry.org Mechanistic investigations using Density Functional Theory (DFT) suggest that the reaction proceeds through the formation of a cyanamidyl radical that interacts with the boron atom, followed by a 1,2-aryl (or alkyl) migration to form the C-N bond. organic-chemistry.org While this specific method has been detailed for various aryl and alkylboronic acids, its applicability to (Methylsulfonamidomethyl)boronic acid is plausible.

Stability, Interconversion, and Degradation Pathways

Protodeboronation Processes

Protodeboronation is a significant decomposition pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is essentially a protonolysis of the C-B bond and represents an undesired side reaction in many applications, such as Suzuki-Miyaura cross-coupling. nih.goved.ac.uk The propensity for a boronic acid to undergo protodeboronation is highly dependent on the nature of the organic substituent, the reaction medium, and particularly the pH. wikipedia.orged.ac.uk

For alkylboronic acids like (Methylsulfonamidomethyl)boronic acid, protodeboronation is generally less facile compared to many electron-deficient heteroarylboronic acids. ed.ac.uk However, the reaction can still occur, especially under forcing conditions. Mechanistic studies have identified several pathways for protodeboronation in aqueous media, with the speciation of the boronic acid (neutral R-B(OH)₂ vs. anionic boronate [R-B(OH)₃]⁻) playing a critical role. wikipedia.orgnih.gov At high pH, the formation of the more electron-rich boronate anion can increase the rate of protodeboronation. ed.ac.uk

Kinetic studies on various boronic acids have led to the development of mechanistic models that correlate the rate of protodeboronation with pH. These models often reveal complex pH-rate profiles, with different pathways dominating in different pH regimes. ed.ac.uk

Oxidative Degradation Mechanisms

The carbon-boron bond is susceptible to cleavage under oxidative conditions, a process known as oxidative degradation or oxidative deboronation. This represents a key metabolic or decomposition pathway, particularly for boronic acid-based pharmaceuticals. nih.gov The reaction typically converts the boronic acid into the corresponding alcohol and boric acid. For (Methylsulfonamidomethyl)boronic acid, this would yield N-(hydroxymethyl)methanesulfonamide.

The mechanism of oxidation can vary depending on the oxidant. In biological systems, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite are often implicated. nih.govresearchgate.net The oxidation of boronic acids by H₂O₂ is thought to proceed via the formation of a peroxyboronate intermediate, which then undergoes rearrangement to yield the alcohol product. The rate of this reaction is pH-dependent, as the anionic boronate form is generally more reactive towards oxidation than the neutral boronic acid. nih.gov

Studies on the peptide boronic acid drug Bortezomib have shown that cytochrome P450 enzymes can mediate oxidative deboronation. This process was confirmed to be oxidative by ¹⁸O-labeling studies and was inhibited by the presence of superoxide (B77818) dismutase (SOD) and catalase, supporting the involvement of ROS generated during the P450 catalytic cycle. nih.gov

Boronate Ester and Boroxine Formation and Interconversions

Boronic acids exist in equilibrium with their corresponding anhydrides and esters. In the absence of diols and under dehydrating conditions, boronic acids like (Methylsulfonamidomethyl)boronic acid can undergo self-condensation to form a six-membered cyclotrimeric anhydride (B1165640) known as a boroxine. nih.govwikipedia.org This is a reversible, entropically driven process where three molecules of the boronic acid condense with the elimination of three molecules of water. nih.govresearchgate.net

Boronic acids also react reversibly with alcohols, and particularly with 1,2- or 1,3-diols, to form five- or six-membered cyclic boronate esters, respectively. wikipedia.org This reaction is fundamental to the use of boronic acids as protecting groups, in saccharide sensing, and in the formation of dynamic covalent polymers. nih.govnih.gov The formation of boronate esters from diols is also a dehydration reaction. The stability of the resulting ester is dependent on the structure of the diol; for instance, esters formed with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) are common for their increased stability towards protodeboronation and oxidation compared to the free boronic acid. nih.gov

These species—the free boronic acid, the boroxine, and various boronate esters—can exist in a dynamic equilibrium, the position of which is dictated by the reaction conditions, including concentration, temperature, pH, and the presence or absence of water and diols. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving boronic acids. organic-chemistry.orgrsc.org These studies provide detailed insights into transition state structures, reaction energy profiles, and the electronic factors governing reactivity, which are often difficult to probe experimentally.

For direct amide bond formation , computational models have been used to compare different proposed catalytic cycles, such as those involving monomeric boronic acids versus boroxine intermediates. By calculating the activation energies for key steps like amine attack on the acyloxyboron intermediate, these studies help to identify the most plausible mechanistic pathways under different reaction conditions.

In the context of protodeboronation , DFT calculations have been employed to map the potential energy surfaces for various protonolysis mechanisms. ed.ac.uk This has been crucial in understanding the dramatic differences in stability observed for constitutional isomers (e.g., 2-pyridyl vs. 3-pyridyl boronic acid) and the role of zwitterionic intermediates in facilitating C-B bond cleavage. ed.ac.uk

For electrophilic amination , computational studies have been used to rationalize the regioselectivity and mechanism of C-N bond formation. For example, DFT calculations supported a mechanism involving the interaction of a cyanamidyl radical with the boron atom followed by a 1,2-migration for a novel primary amination reaction. organic-chemistry.org

Furthermore, the interaction of boronic acids with diols to form boronate esters has been modeled to understand the factors influencing binding affinity and reactivity. rsc.org These computational approaches provide a molecular-level understanding that is critical for the rational design of new boronic acid-based catalysts, reagents, and materials with tailored stability and reactivity profiles.

Transition State Characterization and Reaction Energy Pathways

For reactions like the Suzuki-Miyaura cross-coupling, the key transmetalation step involves the transfer of the organic group from the boron atom to the palladium catalyst. Computational studies on various boronic esters have identified that the energy of the transition state is influenced by the electronic properties of the oxygen atoms bonded to boron and the ability to form a vacant coordination site on the palladium atom. nih.gov However, specific energy values for pathways involving (Methylsulfonamidomethyl)boronic acid are not published.

Investigation of Reaction Intermediates and Rate-Determining Steps

The investigation of reaction intermediates and rate-determining steps for reactions involving (Methylsulfonamidomethyl)boronic acid is not specifically described in the literature. For boronic acid-catalyzed reactions, such as amidations, the formation of acyloxyboronic acid intermediates is considered kinetically facile but thermodynamically unfavorable. rsc.org Theoretical calculations suggest that the rate-determining step in these processes is the cleavage of the C–O bond of a tetracoordinate acyl boronate intermediate. rsc.org

Role of the Methylsulfonamidomethyl Moiety on Reactivity and Selectivity

The specific influence of the methylsulfonamidomethyl moiety on the reactivity and selectivity of the boronic acid has not been the subject of focused mechanistic studies. However, the properties of this group can be inferred from general chemical principles. The sulfonamido group is electron-withdrawing, which would increase the Lewis acidity of the boron atom. This enhanced acidity could influence its interaction with nucleophiles and its catalytic activity.

In reactions where the boronic acid acts as a directing group, the stereoelectronic properties of the side chain are crucial. For instance, in directed C-H functionalization, a substituent can control the regioselectivity of a reaction. nih.gov The methylsulfonamidomethyl group, with its specific size and polarity, would occupy a defined space and could potentially direct reactions at other parts of a molecule to which it is attached, although no such applications have been specifically reported for this compound. The stability of boronic acids is also a key factor in their reactivity, and substituents can play a significant role; however, data on how the methylsulfonamidomethyl group affects the stability, such as susceptibility to protodeboronation, is not available. researchgate.netresearchgate.net

Advanced Applications in Synthetic Organic Chemistry

Utilization as Versatile Synthetic Building Blocks

Boronic acids are recognized as fundamental building blocks in modern organic synthesis due to their stability, functional group tolerance, and versatile reactivity. mdpi.com They are integral to the construction of a wide array of organic molecules.

Building Blocks for Complex Molecular Architectures and Scaffolds

Boronic acids are extensively used as key components in the synthesis of complex molecules. Their utility stems from their participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.com This allows for the precise and efficient connection of molecular fragments, making them invaluable in creating intricate molecular architectures. While organoboron compounds are widely used as intermediates and building blocks, specific examples detailing the use of (Methylsulfonamidomethyl)boronic acid in the construction of complex scaffolds are not prominently featured in available literature.

Applications in Parallel Synthesis and Library Generation

The stability and reliable reactivity of boronic acids make them well-suited for the demands of parallel synthesis and the generation of small-molecule libraries for drug discovery and materials science. grantome.com The diversity of commercially available boronic acids allows for the rapid creation of numerous analogs by coupling them with a common reaction partner. This modular approach is a cornerstone of modern medicinal chemistry. However, there is no specific information available detailing the application of (Methylsulfonamidomethyl)boronic acid in high-throughput library generation.

Catalytic Roles in Organic Transformations

Beyond their role as reagents in cross-coupling reactions, boronic acids are emerging as effective organocatalysts for a variety of chemical transformations. rsc.org Their Lewis acidic nature allows them to activate functional groups under mild conditions. nih.gov

Asymmetric Catalysis (e.g., using oxazaborolidines)

Chiral boronic acid derivatives, particularly those incorporated into structures like oxazaborolidines, serve as powerful Lewis acid catalysts for a range of asymmetric reactions. These catalysts can effectively control the stereochemical outcome of reactions such as Diels-Alder cycloadditions and aldol reactions. While this is a significant area of boronic acid chemistry, there are no specific documented instances of (Methylsulfonamidomethyl)boronic acid being employed as a precursor or component in asymmetric catalysis.

Acid Catalysis in Functional Group Transformations

The Lewis acidity of the boron center enables boronic acids to catalyze reactions by activating hydroxyl and carbonyl groups. rsc.orgnih.gov This catalytic activity is exploited in dehydrative condensation reactions, such as the formation of amides and esters, offering a mild and environmentally benign alternative to traditional methods. nih.govscispace.com This mode of catalysis, known as boronic acid catalysis (BAC), avoids the need for stoichiometric activating agents. rsc.org Research specifically demonstrating the use of (Methylsulfonamidomethyl)boronic acid for acid-catalyzed functional group transformations is not currently available.

Enabling Iterative Synthesis and Protecting Group Strategies

A significant advancement in synthesis is the development of iterative methods that allow for the sequential and controlled assembly of molecular building blocks, analogous to peptide synthesis. nih.gov Boronic acids are central to these strategies, particularly when their reactivity is modulated by protecting groups.

The N-methyliminodiacetic acid (MIDA) protecting group has been transformative in this area. MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govnih.gov This stability allows complex molecular fragments containing a "protected" boronic acid to be synthesized through multiple steps. nih.gov The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid, which can then participate in a subsequent cross-coupling reaction. nih.govnih.gov

This deprotection/coupling cycle forms the basis of iterative cross-coupling (ICC), a powerful platform for the systematic synthesis of complex small molecules from a set of bifunctional building blocks. nih.govnih.gov This strategy has been automated, shifting the bottleneck in small molecule science from synthesis to functional evaluation. nih.gov While this is a powerful strategy within the field of boronic acid chemistry, there are no specific reports on the use of (Methylsulfonamidomethyl)boronic acid within MIDA-based iterative synthesis or other protecting group strategies. The development of such strategies often demands the protection of the boronic acid group, as its removal can require harsh conditions or extended reaction times. mdpi.com

Development of Novel Reagents and Synthons

The quest for novel reagents that offer unique reactivity and selectivity is a constant driving force in synthetic organic chemistry. (Methylsulfonamidomethyl)boronic acid presents an interesting scaffold for the development of such reagents, particularly as a hydroxyl surrogate through the mechanism of fluoride complexation.

Boronic acids are known to interact with fluoride ions to form fluoroborate complexes. This interaction can be harnessed to modulate the reactivity of the boronic acid moiety. In the case of (Methylsulfonamidomethyl)boronic acid, complexation with a fluoride source, such as potassium fluoride, would generate a tetracoordinate boronate complex. This complexation enhances the nucleophilicity of the oxygen atoms on the boron, effectively allowing the boronic acid to function as a surrogate for the hydroxyl anion (OH⁻) under specific reaction conditions.

This strategy offers a mild and tunable source of hydroxide (B78521), which can be advantageous in reactions where traditional strong bases are incompatible with other functional groups present in the reacting molecules. The methylsulfonamidomethyl group can influence the Lewis acidity of the boron center, potentially modulating the equilibrium of the fluoride complexation and, consequently, the reactivity of the hydroxyl surrogate. Research in this area is focused on exploring the scope of this reactivity in various organic transformations, such as in aryne-induced multicomponent reactions where a controlled release of a hydroxyl group is required.

Table 1: Potential Reaction Parameters for Hydroxyl Surrogate Generation

| Parameter | Condition | Rationale |

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the fluoride anion for complexation with the boronic acid. |

| Solvent | Aprotic solvents (e.g., THF, Dioxane) | To avoid premature protonation of the generated hydroxyl surrogate. |

| Temperature | Room Temperature to Mild Heating | To facilitate the complexation and subsequent reaction without decomposition. |

| Stoichiometry | 1-2 equivalents of fluoride source | To ensure sufficient formation of the active boronate complex. |

Integration in Solid-Phase Synthesis Methodologies

Solid-phase synthesis has revolutionized the preparation of peptides, oligonucleotides, and other complex molecules by simplifying purification and allowing for automation. bachem.com The incorporation of boronic acid functionalities into solid-phase synthesis protocols has been an area of active research, and (Methylsulfonamidomethyl)boronic acid is a candidate for such applications.

The integration of (Methylsulfonamidomethyl)boronic acid onto a solid support, typically a polymer resin, would allow for the synthesis of molecules bearing this specific functionality. nih.gov A common strategy involves the immobilization of the boronic acid onto a diol-functionalized resin, such as a 1-glycerol polystyrene resin. nih.gov This forms a reversible boronate ester linkage, anchoring the molecule to the solid support.

Once attached to the resin, the sulfonamide nitrogen can be deprotected (if a suitable protecting group is used during the initial immobilization) and serve as a point for further chemical elaboration. For instance, in the context of peptide synthesis, the immobilized (Methylsulfonamidomethyl)boronic acid could act as a C-terminal mimic or as a scaffold for the assembly of a peptide chain. Standard solid-phase peptide synthesis (SPPS) protocols, such as Fmoc-based chemistry, could then be employed to sequentially add amino acids. bachem.com

The methylsulfonamido group could also play a role in modulating the properties of the final molecule, for instance, by influencing its binding affinity to biological targets. After the desired sequence is assembled, the final product can be cleaved from the resin, typically under acidic conditions that hydrolyze the boronate ester linkage, releasing the free (Methylsulfonamidomethyl)boronic acid-containing molecule. This approach offers a streamlined method for the synthesis of novel compounds for screening in drug discovery and materials science. nih.gov

Table 2: General Steps for Solid-Phase Synthesis using (Methylsulfonamidomethyl)boronic acid

| Step | Description | Reagents/Conditions |

| 1. Immobilization | Attachment of (Methylsulfonamidomethyl)boronic acid to a diol-functionalized resin. | 1-Glycerol polystyrene resin, dehydrating conditions. |

| 2. Deprotection (optional) | Removal of a protecting group from the sulfonamide nitrogen. | Dependent on the protecting group used. |

| 3. Chain Elongation | Sequential addition of building blocks (e.g., amino acids). | Standard Fmoc-SPPS or other coupling chemistries. |

| 4. Cleavage | Release of the final compound from the solid support. | Acidic hydrolysis (e.g., THF/water). |

| 5. Purification | Isolation of the desired product. | Filtration to remove the resin, followed by standard purification techniques. |

Molecular Interactions and Biochemical Research Perspectives

Reversible Covalent Interactions with Biological Nucleophiles

The boron atom in (Methylsulfonamidomethyl)boronic acid is electrophilic and can readily interact with electron-donating groups (nucleophiles) present in biomolecules. This interaction typically involves the transition of the boron from a trigonal planar (sp² hybridized) state to a more stable tetrahedral (sp³ hybridized) boronate state. This reversible covalent bonding is distinct from non-covalent interactions (like hydrogen bonds or van der Waals forces) and irreversible covalent bonds, offering a unique combination of stability and dynamic exchange. nih.govnih.gov

A hallmark of boronic acids is their ability to form stable cyclic esters with compounds containing cis-diol functionalities. nih.govbirmingham.ac.uk Saccharides, or sugars, are rich in such diol motifs, making them primary targets for boronic acid-based recognition. (Methylsulfonamidomethyl)boronic acid can interact with the hydroxyl groups of 1,2- and 1,3-diols found in various sugars to form five- and six-membered cyclic boronate esters, respectively. nih.govnih.gov

The binding process is highly dependent on pH. In aqueous solutions, the boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form. mdpi.com Saccharide binding preferentially occurs with the trigonal form, which then converts to the more stable tetrahedral boronate ester, a reaction that is generally more favorable at or above the pKa of the boronic acid. nih.gov The formation of these boronate esters is a dynamic and reversible process, allowing the boronic acid to act as a sensor or carrier for saccharides. nih.govresearchgate.net The selectivity for different saccharides is influenced by the arrangement and stereochemistry of their hydroxyl groups. For instance, fructose, which has a significant population of its furanose form containing syn-periplanar diols, often exhibits a higher affinity for boronic acids compared to glucose. mdpi.com

| Diol Configuration | Resulting Structure | Relative Stability | Example Saccharide Source |

|---|---|---|---|

| cis-1,2-diol (furanose) | Five-membered cyclic boronate ester | High | Fructose, Ribose |

| cis-1,3-diol (pyranose) | Six-membered cyclic boronate ester | Moderate-High | Galactose |

| trans-diol | Acyclic ester | Low | Glucose (pyranose form) |

Beyond saccharides, the electrophilic boron center of (Methylsulfonamidomethyl)boronic acid can target nucleophilic side chains of amino acid residues within proteins. nih.gov This is particularly relevant in the context of enzyme inhibition.

Serine and Threonine: The hydroxyl groups (-OH) on the side chains of serine and threonine are key nucleophiles. Boronic acids are well-known inhibitors of serine proteases, where they form a tetrahedral adduct with the catalytic serine residue in the enzyme's active site. nih.govnih.gov This adduct is thought to mimic the transition state of peptide bond hydrolysis, leading to potent and reversible inhibition. nih.gov The interaction effectively blocks the serine's ability to perform its catalytic function. nih.gov

Histidine: The imidazole (B134444) side chain of histidine is another important target. Depending on the microenvironment and pH, the nitrogen atoms of the imidazole ring can act as potent nucleophiles. Studies have shown that in some serine proteases, boronic acid inhibitors form an adduct with the active-site histidine rather than the serine. nih.gov This interaction highlights the versatility of boronic acids in targeting different nucleophilic residues within a protein's active site.

The scope of interactions extends to free amino acids and other small molecules. While interactions with serine, threonine, and histidine are most prominent in a protein context, the fundamental chemistry applies to the free amino acids as well. Boronic acids can also participate in copper-mediated cross-coupling reactions with O-acetyl hydroxamic acids to form amides, indicating a potential for interaction with hydroxamic acid functionalities under specific chemical conditions. nih.gov

Computational Studies of Molecular Docking and Binding Affinity with Biomolecules

Computational methods are invaluable tools for predicting and analyzing the interactions between small molecules like (Methylsulfonamidomethyl)boronic acid and their biological targets. nih.gov Techniques such as molecular docking and virtual screening provide insights into binding modes, affinities, and the structural basis for selectivity. researchgate.netnih.gov

Molecular docking simulations can predict the preferred orientation of (Methylsulfonamidomethyl)boronic acid when it binds to a protein target. These models are crucial for understanding how the ligand fits into a binding pocket and which specific interactions (covalent bonds, hydrogen bonds, hydrophobic contacts) stabilize the complex. mdpi.com For instance, when modeling the interaction with a serine protease, docking would aim to position the boronic acid group in close proximity to the catalytic serine (or histidine) residue to allow for the formation of the covalent adduct. nih.gov

Virtual screening uses these docking algorithms to test large libraries of compounds against a specific protein target, helping to identify potential new inhibitors or binders. nih.gov (Methylsulfonamidomethyl)boronic acid could be included in such screens to assess its potential activity against a wide range of enzymes or receptors.

Steric and Electronic Effects: The size and shape of the moiety influence how the molecule fits into a binding site. The sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, which can form additional non-covalent interactions with protein residues, thereby increasing binding affinity and specificity. nih.gov

pKa Modulation: The electron-withdrawing nature of the sulfonamide group can lower the pKa of the boronic acid. A lower pKa means the boronic acid can more readily form the tetrahedral boronate anion at physiological pH, which can enhance its reactivity and binding affinity with diols and other nucleophiles. nih.gov

Solubility and Pharmacokinetics: The moiety affects the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, which are critical for its utility in biological systems.

| Structural Feature | Potential Interaction Type | Effect on Binding |

|---|---|---|

| Sulfonamide N-H | Hydrogen Bond Donor | Increases affinity and specificity through directional interaction with protein backbone or side-chain acceptors (e.g., Asp, Glu, C=O). |

| Sulfonyl O=S=O | Hydrogen Bond Acceptor | Forms interactions with protein side-chain donors (e.g., Arg, Lys, Ser). |

| Methylene (B1212753) (-CH₂-) bridge | Provides conformational flexibility | Allows optimal positioning of the sulfonamide group within the binding pocket. |

| Overall Electronic Effect | Electron-withdrawing | Lowers the pKa of the boronic acid, enhancing its reactivity at physiological pH. |

Development of Chemical Biology Probes and Sensors

The boronic acid moiety is a versatile scaffold for the design of chemical probes and sensors due to its specific and reversible binding properties. rsc.org This allows for the creation of tools that can detect and quantify biologically significant molecules in complex environments, often with high selectivity and sensitivity. mdpi.com

The integration of a boronic acid group into a fluorescent molecule (a fluorophore) is a common strategy for creating "turn-on" or "turn-off" fluorogenic chemosensors. nih.govrsc.org The fundamental principle involves the boronic acid acting as a recognition site for a target analyte, typically a biomarker containing a cis-diol group. nih.gov

The mechanism of action often relies on modulating a process known as Photoinduced Electron Transfer (PET). In the unbound state, the boronic acid group can interact with a nearby amine on the fluorophore, quenching its fluorescence. Upon binding to a diol-containing biomarker, a cyclic boronate ester is formed. rsc.org This structural change alters the electronic properties of the boronic acid group, disrupting the PET process and causing a significant change in fluorescence intensity, which can be measured. acs.org

These sensors have been developed to detect a variety of biomarkers crucial for disease diagnosis and monitoring. nih.gov For instance, aberrant glycosylation is a hallmark of many cancers, leading to the overexpression of specific glycoproteins or saccharides on cell surfaces. nih.govtennessee.edu Boronic acid-based fluorescent sensors can selectively bind to these carbohydrate biomarkers, enabling applications in tumor cell imaging and diagnostics. nih.gov Other targets include catecholamines, ribonucleic acids, and reactive oxygen species like hydrogen peroxide. mdpi.comnih.gov

Table 1: Examples of Biomarker Classes Targeted by Boronic Acid-Based Fluorogenic Sensors

| Biomarker Class | Specific Examples | Biological Relevance |

|---|---|---|

| Saccharides | Glucose, Fructose, Sialic Acid | Metabolism, Cancer Progression acs.orgnih.gov |

| Glycoproteins | Mucin-1, Glycosylated Hemoglobin (HbA1c) | Cancer Biomarkers, Diabetes Monitoring nih.govtennessee.edu |

| Nucleosides/RNA | Ribose-containing molecules | Genetic Material, Viral Replication |

| Catecholamines | Dopamine | Neurotransmitter nih.govnih.gov |

| Reactive Species | Hydrogen Peroxide | Oxidative Stress mdpi.com |

Molecular recognition is the foundation of most biological processes, involving specific interactions between molecules like proteins and ligands. The boronic acid functional group, such as that in (Methylsulfonamidomethyl)boronic acid, provides a powerful tool for mimicking and probing these events. nih.govnih.gov

The primary interaction exploited is the formation of reversible covalent boronate esters with molecules containing cis-1,2 or cis-1,3 diols. mdpi.comnih.gov Saccharides (sugars) are a major class of biological molecules rich in these diol motifs. nih.gov The surfaces of cells are decorated with a complex layer of glycans (in the form of glycoproteins and glycolipids) that mediate crucial recognition events, from immune responses to pathogen binding. tennessee.edunih.gov Boronic acids can selectively bind to these cell surface carbohydrates, making them useful for applications such as cell labeling, separation, and studying cell-cell interactions. nih.govrsc.org The binding affinity and selectivity can be tuned by altering the chemical structure surrounding the boronic acid group. rsc.org

This recognition is typically pH-dependent; the interaction is favored at pH values near or above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state. nih.gov This pH sensitivity allows for controlled binding and release, a feature utilized in boronate affinity materials for the separation and purification of glycoproteins and other diol-containing compounds. rsc.org

Peptide Boronic Acids in Synthetic Immunology and Related Fields

The conjugation of a boronic acid moiety to a peptide creates a hybrid molecule with significant potential in immunology and medicine. nih.gov Peptides play a central role in the immune system, acting as antigens that are presented to immune cells to trigger a response. sciencedaily.comuni-heidelberg.de

Recent advancements have enabled the efficient synthesis of diverse peptide boronic acids. sciencedaily.comrsc.org These modified peptides are of high interest in the emerging field of synthetic immunology, which aims to create novel molecules to precisely modulate immune responses. sciencedaily.comuni-heidelberg.de The boronic acid group provides a unique interaction profile with immune cells that is not present in natural peptides. sciencedaily.comuni-heidelberg.de This could potentially be used to enhance the immunogenicity of peptide-based vaccines or to direct immune responses toward specific targets, such as tumor cells. sciencedaily.comuni-heidelberg.de Researchers envision using these compounds to induce an immune reaction against cancer cells, leading to their destruction by the body's own defense mechanisms. uni-heidelberg.de

Furthermore, peptide boronic acids are well-established as potent enzyme inhibitors, particularly against serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site. nih.gov This mechanism is the basis for drugs like Bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.com

Strategies for Modulating Biological Interactions through Boronic Acid Derivatization

The inherent reactivity of the boronic acid group can be strategically modified through chemical derivatization to control and modulate interactions with biological systems. These strategies aim to enhance binding affinity, improve selectivity, confer responsiveness to stimuli, or create multifunctional molecules for targeted therapies. mdpi.comrsc.org

One key strategy is bioconjugation , where boronic acids act as "warheads" to link biomolecules like proteins or antibodies with other functional payloads such as drugs or imaging agents. rsc.org This can be achieved by targeting naturally occurring functionalities. For example, the reaction of boronic acids with the amine groups of lysine (B10760008) residues or the N-terminus of a protein can form iminoboronates, enabling reversible protein modification. nih.gov

Another approach involves creating stimuli-responsive systems . For instance, bioconjugates can be designed with linkers that are stable under normal physiological conditions but cleave in response to specific triggers, such as the higher concentrations of reactive oxygen species (ROS) found in tumor microenvironments. rsc.org This allows for the targeted release of a therapeutic agent directly at the site of disease.

Derivatization is also used to improve the pharmacokinetic properties of boronic acid-containing drugs. By converting the boronic acid into a boronate ester (a pro-drug form), its activity can be restrained, potentially improving stability and oral availability, as was done for the proteasome inhibitor Ixazomib. mdpi.com

Table 2: Strategies for Boronic Acid Derivatization to Modulate Biological Function

| Strategy | Derivatization Approach | Desired Outcome | Example Application |

|---|---|---|---|

| Bioconjugation | Reaction with amines (e.g., lysine) to form iminoboronates. nih.gov | Targeted delivery of payloads (drugs, probes) to specific proteins. | Creating antibody-drug conjugates. |

| Stimuli-Responsive Systems | Incorporation into linkers sensitive to ROS or pH. rsc.org | Controlled release of active compounds in specific microenvironments. | Targeted cancer therapy. |

| Pharmacokinetic Improvement | Formation of reversible boronate esters (prodrugs). mdpi.com | Enhanced stability, oral bioavailability, and controlled activity. | Development of oral proteasome inhibitors. |

| Multifunctional Probes | Using boronic acid pairs with orthogonal reactivity. bohrium.com | Stepwise labeling and construction of complex biological probes. | Creating dual-labeled protein conjugates. |

| Affinity Enhancement | Synthesizing multivalent structures (e.g., bisboronic acids). tennessee.edursc.org | Increased binding strength (avidity) to glycan targets. | High-sensitivity detection of glycoprotein (B1211001) biomarkers. |

Theoretical and Computational Chemistry of Methylsulfonamidomethyl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic structure of (Methylsulfonamidomethyl)boronic acid is characterized by the interplay between the electron-deficient boron atom, the electron-rich oxygen atoms of the boronic acid group, and the polar sulfonamide moiety. The boron atom possesses an empty p-orbital, rendering it a Lewis acid. amerigoscientific.com This electron deficiency is central to its chemical reactivity and its ability to form covalent adducts with nucleophiles.

Computational studies, often employing Density Functional Theory (DFT), provide insight into the molecule's electronic landscape. Analysis of related sulfonamide boronic acids in complex with enzymes like AmpC β-lactamase reveals a tetrahedral geometry for the boron atom upon binding to a catalytic serine residue. nih.govnih.gov This transition from a trigonal planar (in the free acid) to a tetrahedral state (in the adduct) is a hallmark of its mechanism of action as an enzyme inhibitor. nih.govnih.gov The electron density is significantly redistributed upon this covalent interaction, stabilizing the complex. nih.gov

The sulfonamide group (-SO₂NH-) influences the electronic properties of the entire molecule. The sulfur atom is in a high oxidation state, and the sulfonyl oxygens are strong electron-withdrawing groups. This polarity, combined with the geometry of the sulfonamide, has been shown to be critical for biological activity, creating distinct structure-activity relationships when compared to analogous carboxamides. nih.govdocking.org The different polarity and geometry of the sulfonamide group compared to a carboxamide group lead to altered hydrogen bonding patterns and electrostatic interactions within enzyme active sites. nih.govdocking.org

Vibrational analysis through techniques like Infrared (IR) and Raman spectroscopy, supported by computational predictions, can help characterize the bonding within the molecule. For instance, characteristic stretching frequencies for B-O bonds in boronate esters are typically observed around 1360 cm⁻¹. researchgate.net These vibrational modes are sensitive to the electronic environment and coordination state of the boron atom.

Acidity (pKa) Predictions and Experimental Validation

Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion from water to form a tetrahedral boronate species, rather than donating a proton like Brønsted-Lowry acids. The equilibrium of this reaction determines the pKa. The pKa values for boronic acids typically fall in the range of 4 to 10, with the specific value being highly dependent on the substituents attached to the boron atom. amerigoscientific.com Aryl boronic acids are generally more acidic than their alkyl counterparts. amerigoscientific.com

Predicting the pKa of boronic acids computationally is a complex task. While methods like DFT can be used to calculate the free enthalpy change between the neutral acid and the deprotonated boronate form, results often show poor correlation with experimental values, with deviations of ±1.5 pKa units or more reported for some models. mdpi.com More accurate predictions often require specific, highly-calibrated models for a narrow range of chemical space. nih.gov

For (Methylsulfonamidomethyl)boronic acid, the presence of the electron-withdrawing sulfonamide group is expected to increase the Lewis acidity of the boron center, thereby lowering its pKa compared to a simple alkyl boronic acid. This is because the substituent's inductive effect stabilizes the negative charge on the resulting tetrahydroxyboronate anion.

Conformational Analysis and Stereochemical Insights

The conformational flexibility of (Methylsulfonamidomethyl)boronic acid is crucial for its interaction with biological targets. The molecule possesses several rotatable bonds: the C-B bond, the C-N bond, and the N-S bond. The relative orientation of the boronic acid and sulfonamide groups is determined by the torsion angles around these bonds.

Computational methods such as ab initio calculations are employed to study the conformational behavior of related cyclic boronic acid esters. researchgate.net Such studies can identify low-energy conformers, such as sofa and half-chair forms in cyclic systems, and map the energy landscape for interconversion between them. researchgate.net For an acyclic molecule like (Methylsulfonamidomethyl)boronic acid, conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify stable, low-energy conformations.

X-ray crystallography of related sulfonamide boronic acids bound to enzymes provides invaluable stereochemical insights. nih.gov For example, the crystal structure of a sulfonamide boronic acid inhibitor in complex with AmpC β-lactamase showed that the boron-carbon bond was rotated by 90° compared to the conformation adopted by a similar carboxamide inhibitor, a change necessary to accommodate the different steric and electronic demands of the sulfonamide group. nih.gov This demonstrates that the molecule can adopt different conformations to optimize its binding within an active site. The final bound conformation is a result of a delicate balance of steric hindrance, hydrogen bonding, and other non-covalent interactions with the protein.

Intermolecular Interactions and Solid-State Crystal Engineering

Hydrogen Bonding Networks

The (Methylsulfonamidomethyl)boronic acid molecule contains multiple functional groups capable of participating in hydrogen bonds. The boronic acid group, -B(OH)₂, has two hydroxyl groups that can act as hydrogen bond donors. The sulfonamide group, -SO₂NH-, has an N-H group that is also a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.

In the solid state, these groups drive the formation of extensive hydrogen bonding networks. Crystal structures of related boronic acids reveal characteristic supramolecular motifs. researchgate.net For example, boronic acids can form homodimers through hydrogen bonds between their -B(OH)₂ groups. researchgate.net They can also form heterodimers with other molecules, such as carboxylic acids. researchgate.net

When sulfonamide boronic acids act as enzyme inhibitors, their hydrogen bonding potential is key to their affinity and specificity. Crystal structures show that one of the boronic acid hydroxyl groups typically sits (B43327) in the "oxyanion hole" of β-lactamases, forming hydrogen bonds with backbone amide groups of the enzyme. nih.govnih.gov The second hydroxyl group often interacts with other key active site residues like Tyrosine and Threonine. nih.gov The sulfonamide group itself can form crucial hydrogen bonds; for instance, its oxygen atoms can interact with residues like Asn152 in the AmpC active site. nih.gov These specific intermolecular interactions are critical for stabilizing the enzyme-inhibitor complex.

Co-Crystal Formation and Polymorphism

Crystal engineering involves the design of crystalline solids with desired properties by controlling intermolecular interactions. Co-crystals are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio. The formation of co-crystals is a strategy used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. researchgate.netgoogle.com

Given its potent hydrogen bonding capabilities, (Methylsulfonamidomethyl)boronic acid is a strong candidate for co-crystal formation. It can be combined with pharmaceutically acceptable "co-formers" that have complementary hydrogen bonding sites, such as amides (e.g., nicotinamide), carboxylic acids, or amino acids (e.g., proline). rsc.orgmdpi.com The formation of a co-crystal versus a salt is generally predicted by the difference in pKa (ΔpKa) between the acidic and basic components; a ΔpKa of less than ~2.7 units typically favors co-crystal formation. researchgate.net Co-crystals are formed through various methods, including solvent evaporation, grinding, and slurry techniques. sysrevpharm.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a possibility for this compound. Different polymorphs can arise from variations in the hydrogen bonding networks and crystal packing. rsc.org The specific solvent used during crystallization can strongly influence which polymorph is formed, as demonstrated in studies with other boronic acids. rsc.org Each polymorph can have different physical properties, making the control of polymorphism a critical aspect of pharmaceutical development.

Development of Computational Models for Rational Design in Synthesis and Chemical Biology

Computational models are integral to the rational design of molecules like (Methylsulfonamidomethyl)boronic acid for specific applications in synthesis and chemical biology. Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. nih.govdocking.org

For enzyme inhibitors, computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of a ligand to its target protein. nih.govnih.govmdpi.com For example, a virtual library of β-amido boronic acids was created and screened computationally against the SARS-CoV-2 main protease (Mpro). nih.govmdpi.com These studies can guide the selection of which derivatives to synthesize, saving time and resources. nih.gov The models help in understanding key interactions, such as the covalent bond formed between the boron atom and a catalytic serine residue in β-lactamases or a threonine in other proteases. nih.govnih.gov

These computational approaches also facilitate the exploration of structure-activity relationships (SAR). By comparing the computationally predicted binding energies and conformations with experimentally determined inhibitory activities (e.g., Ki or IC₅₀ values), researchers can build robust models that explain why certain structural modifications lead to increased or decreased potency. nih.govdocking.orgnih.gov For instance, computational modeling helped explain the unexpected SAR observed in a series of sulfonamide boronic acids, where smaller analogues were found to be more potent than larger ones, a trend opposite to that of the corresponding carboxamides. nih.govdocking.org This was attributed to the different geometric and polarity requirements of the sulfonamide group. nih.govdocking.org Such insights are crucial for the rational design of next-generation compounds with improved efficacy and selectivity.

Data Tables

Table 1: Representative Hydrogen Bond Interactions for Sulfonamide Boronic Acids in Enzyme Active Sites. Data synthesized from studies on related inhibitors.

| Donor Group (Inhibitor) | Acceptor Group (Enzyme) | Typical Distance (Å) | Reference |

| Boronic Acid O1-H | Ser64/Ser315 Main Chain N (Oxyanion Hole) | 2.6 - 3.0 | nih.gov |

| Boronic Acid O2-H | Tyr150 Side Chain OH | 2.7 - 3.1 | nih.gov |

| Sulfonamide N-H | Ala318 Main Chain O | 2.8 - 3.2 | nih.gov |

| Sulfonamide O | Asn152 Side Chain N | 2.9 - 3.3 | nih.gov |

Table 2: General Physicochemical Properties and Computational Parameters. Values are general or theoretical, based on the compound class.

| Property / Parameter | Description | Typical Value/Range | Reference |

| pKa | Lewis acidity of the boronic acid group | 4 - 10 | amerigoscientific.com |

| Boron Geometry (Free) | Coordination state of the boron atom in aqueous solution | Trigonal Planar | nih.gov |

| Boron Geometry (Bound) | Coordination state of the boron atom when covalently bound to a serine | Tetrahedral | nih.govnih.gov |

| B-O Bond Stretch (IR) | Characteristic vibrational frequency for boronate esters | ~1360 cm⁻¹ | researchgate.net |

Future Research Directions and Outlook

Innovations in Green Chemistry Approaches for Synthesis

Future research will likely focus on developing more environmentally benign methods for the synthesis of (Methylsulfonamidomethyl)boronic acid and its derivatives. Traditional synthetic routes for boronic acids can involve harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues. Key areas for innovation include:

Catalytic C-H Borylation: Direct C-H borylation of methylsulfonamide precursors using transition metal catalysts could provide a more atom-economical route. Research in this area would focus on developing catalysts that are not only efficient but also based on abundant and non-toxic metals.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of boronic acids. mdpi.com Future studies could explore the optimization of reaction conditions in flow systems to maximize yield and purity while minimizing solvent usage and energy consumption.

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the formation of carbon-boron bonds could lead to highly selective and sustainable synthetic methods, operating under mild conditions.

| Synthesis Approach | Potential Advantages | Research Focus |

| Catalytic C-H Borylation | High atom economy, reduced waste | Development of earth-abundant metal catalysts |

| Flow Chemistry | Improved safety, scalability, and efficiency | Optimization of reaction parameters and reactor design |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions | Discovery and engineering of relevant enzymes |

Exploration of Novel Reaction Catalysis and Selectivity

The Lewis acidic nature of the boron center in (Methylsulfonamidomethyl)boronic acid suggests its potential as a catalyst. Future research is expected to explore its catalytic activity in a variety of organic transformations. rsc.org

One promising area is in amide bond formation , where boronic acid catalysts have been shown to promote the direct condensation of carboxylic acids and amines under mild conditions. nih.govresearchgate.netrsc.org The sulfonamide group in (Methylsulfonamidomethyl)boronic acid could influence its catalytic activity and selectivity through hydrogen bonding or by altering the electronic properties of the boron center.

Further research could also investigate its use in:

Asymmetric Synthesis: Chiral derivatives of (Methylsulfonamidomethyl)boronic acid could be developed as catalysts for enantioselective reactions.

Carbohydrate Sensing and Activation: The ability of boronic acids to reversibly bind to diols makes them ideal candidates for the development of catalysts that can selectively activate or transform carbohydrates. nih.gov

Integration with Advanced Materials Science (e.g., covalent adaptable networks, COFs)

The integration of (Methylsulfonamidomethyl)boronic acid into advanced materials is a burgeoning field with significant potential. Boronic acids are key building blocks for dynamic materials due to their ability to form reversible covalent bonds with diols. frontiersin.orgnih.gov

Covalent Adaptable Networks (CANs): (Methylsulfonamidomethyl)boronic acid can be used as a cross-linker to create self-healing and reprocessable polymer networks. nih.govmdpi.comresearchgate.net The sulfonamide group could introduce additional non-covalent interactions, such as hydrogen bonding, which could enhance the mechanical properties and stimuli-responsiveness of the resulting materials.

Covalent Organic Frameworks (COFs): As a building block for COFs, (Methylsulfonamidomethyl)boronic acid could be used to construct porous crystalline materials with tailored properties. rsc.orgnih.govnih.govresearchgate.netyoutube.com The sulfonamide functionality could serve as a site for post-synthetic modification or as a recognition site for specific molecules, leading to applications in gas storage, separation, and catalysis.

| Material Type | Potential Role of (Methylsulfonamidomethyl)boronic acid | Potential Applications |

| Covalent Adaptable Networks (CANs) | Cross-linker, introduces stimuli-responsiveness | Self-healing materials, recyclable polymers |

| Covalent Organic Frameworks (COFs) | Building block, functional handle | Gas storage, separations, heterogeneous catalysis |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The ability of boronic acids to interact with biological molecules makes them valuable tools in chemical biology. nih.govnih.gov Future interdisciplinary research involving (Methylsulfonamidomethyl)boronic acid will likely focus on:

Biosensors: The development of fluorescent or colorimetric sensors for the detection of biologically important diols, such as carbohydrates and catechols. The sulfonamide group could be functionalized with signaling moieties to create highly sensitive and selective probes. nih.gov

Drug Delivery: Boronic acid-functionalized nanomaterials are being explored for targeted drug delivery to cancer cells, which often overexpress sialic acid residues (a type of diol) on their surface. nih.govresearchgate.net (Methylsulfonamidomethyl)boronic acid could be incorporated into such systems to enhance their targeting capabilities.

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases. nih.gov The specific structure of (Methylsulfonamidomethyl)boronic acid could be exploited to design selective inhibitors for enzymes involved in various diseases. mdpi.com

Predictive Modeling for Structure-Activity Relationship Elucidation

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, will be instrumental in guiding the future development of (Methylsulfonamidomethyl)boronic acid-based compounds for specific applications. nih.govnih.govmdpi.com

By correlating the structural features of a series of (Methylsulfonamidomethyl)boronic acid derivatives with their biological activity or material properties, QSAR models can:

Predict the activity of novel, unsynthesized compounds. mdpi.com

Identify the key molecular descriptors that govern a particular property.

Guide the rational design of new molecules with improved performance. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (methylsulfonamidomethyl)boronic acid, and how can purity be optimized during synthesis?

- Answer: Boronic acids are typically synthesized via Miyaura borylation or transmetalation from organometallic precursors. For (methylsulfonamidomethyl)boronic acid, alkylation of boronic esters followed by deprotection is a viable route. Purification often involves recrystallization or chromatography, but boronic acids are prone to trimerization. Stabilization using pinacol ester derivatization (e.g., 2,3-butanediol) can prevent dehydration and simplify isolation . Purity should be confirmed via H NMR (absence of boroxine peaks at ~1.3 ppm) and LC-MS/MS to detect trace impurities (<1 ppm) .

Q. Which analytical techniques are most reliable for characterizing boronic acid derivatives, and how are spectral artifacts addressed?

- Answer: MALDI-TOF MS is effective for high-throughput analysis but requires derivatization (e.g., DHB matrix) to suppress boroxine formation. For NMR, DO/NaOD solvent systems stabilize boronic acids by shifting equilibrium toward the tetrahedral boronate form, reducing signal splitting . LC-MS/MS in MRM mode provides high sensitivity for underivatized boronic acids, with LODs <0.1 ppm . Thermal stability should be confirmed via TGA to rule out decomposition during analysis .

Q. How do boronic acids interact with diols, and what experimental parameters influence binding affinity in aqueous solutions?

- Answer: Binding occurs via reversible boronate ester formation. Affinity depends on pH (optimal ~7.4–8.5), diol geometry (1,2- vs. 1,3-diols), and substituent effects. Stopped-flow kinetics with fluorescent probes (e.g., Alizarin Red S) can determine and . For (methylsulfonamidomethyl)boronic acid, for fructose is ~10 Ms, 10x faster than glucose . Competitive binding assays using ITC or SPR validate specificity .

Advanced Research Questions

Q. How can computational methods guide the design of boronic acid-based sensors or therapeutics?

- Answer: QSAR modeling with Mordred descriptors (e.g., topological polar surface area, H-bond donors) predicts diol-binding efficiency. PCA and k-means clustering (using RDKit) optimize chemical diversity in boronic acid libraries . Molecular docking (AutoDock Vina) identifies interactions with targets like proteasomes or bacterial lectins. For (methylsulfonamidomethyl)boronic acid, DFT calculations (B3LYP/6-31G*) model transition states during esterification .

Q. What strategies mitigate boroxine formation in peptide-boronic acid conjugates during mass spectrometry?

- Answer: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) converts free boronic acids to esters, suppressing trimerization. For branched peptides, use 10% NHHCO in matrix solution to stabilize boronate adducts. MALDI-MS/MS with CID fragmentation (20–30 eV) enables sequencing without side-chain cleavage . Alternatively, ESI-MS with supercharging agents (e.g., sulfolane) enhances ionization of high-molecular-weight aggregates .

Q. How does the methylsulfonamidomethyl group influence the pharmacokinetics of boronic acid drugs?

- Answer: The sulfonamide group enhances solubility (logP reduction by ~1.5 units) and resists proteolytic cleavage. In vivo, it prolongs half-life via reduced renal clearance. For example, proteasome inhibitors with this moiety show 3x higher tumor uptake in xenograft models compared to aliphatic analogs. Microsomal stability assays (human liver S9 fractions) confirm CYP450 resistance .

Q. What are the thermal degradation pathways of aromatic boronic acids, and how can stability be improved for flame-retardant applications?

- Answer: TGA-FTIR reveals that decomposition begins at ~250°C with B–C bond cleavage, releasing benzene derivatives. Pyrolysis GC-MS identifies boric acid (HBO) as a char-forming byproduct. Stability is enhanced by electron-withdrawing groups (e.g., –NO) or π-conjugated systems (e.g., pyrene boronic acid, stable up to 600°C). For (methylsulfonamidomethyl)boronic acid, copolymerization with acrylamides increases thermal resistance by 150°C .

Methodological Considerations

Q. How to resolve discrepancies in reported binding constants () for boronic acid-diol interactions?

- Answer: Discrepancies arise from solvent polarity (e.g., DMSO vs. HO), buffer ionic strength, and assay type (fluorescence vs. ITC). Standardize conditions: 10 mM phosphate buffer (pH 7.4), 25°C, and 0.1 M KCl. Use a reference compound (e.g., 4-fluorophenylboronic acid, = 12 mM for fructose) for calibration .

Q. What are best practices for synthesizing and handling boronic acids to avoid mutagenic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.